molecular formula C16H23N3O B8410048 (2-Piperazin-1-yl-phenyl)-piperadin-1-yl-methanone

(2-Piperazin-1-yl-phenyl)-piperadin-1-yl-methanone

Cat. No. B8410048
M. Wt: 273.37 g/mol
InChI Key: GOFJBIKELDAKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07291619B2

Procedure details

The 1-Boc-4-(2-carboxy-phenyl)-piperazine (1 g, 3.26 mmol), piperidine (278 mg, 3.26 mmol), EDCI (625 mg, 3.26 mmol) and DMAP (50 mg, catalytic) were dissolved in DCM (20 mL) and stirred at r.t. for about 12 hours. The mixture was washed with water, dried, filtered, and concentrated. The resultant foam was taken up in DCM (10 mL) and TPA (5 mL) was added, and the mixture stirred at r.t. for about 2 hours. The reaction was concentrated and subjected to SCX ion exchange chromatography followed by silica gel chromatography to afford the final product (868 mg, 71%) as a white foam. LRMS (ESI+): 274.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
625 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]([OH:22])=O)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.CCN=C=NCCCN(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[O:22])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C1=C(C=CC=C1)C(=O)O
Name
Quantity
278 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
625 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for about 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
TPA (5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture stirred at r.t. for about 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=CC=C1)C(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 868 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.